Betrixaban hydrochloride
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Overview
Description
PRT054021 hydrochloride, also known as betrixaban hydrochloride, is a highly potent, selective, and orally efficacious inhibitor of factor Xa. Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition is essential for preventing thrombin generation and subsequent blood clot formation. This compound is primarily used as an anticoagulant for the prophylaxis of venous thromboembolism in hospitalized patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betrixaban hydrochloride involves multiple steps, starting with the preparation of the core structure, N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide. This core structure is synthesized through a series of reactions, including amide bond formation, chlorination, and methoxylation. The final step involves the conversion of the free base to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Betrixaban hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Betrixaban can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the betrixaban molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of betrixaban
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed
Major Products Formed: The major products formed from these reactions include various derivatives of betrixaban, which can be used for further research and development .
Scientific Research Applications
Betrixaban hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying factor Xa inhibition and developing new anticoagulants.
Biology: Investigated for its effects on blood coagulation pathways and its potential therapeutic applications.
Medicine: Used in clinical trials for the prevention of venous thromboembolism and other thrombotic disorders.
Industry: Employed in the development of new anticoagulant drugs and formulations .
Mechanism of Action
Betrixaban hydrochloride exerts its effects by competitively and reversibly inhibiting factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent blood clot formation. Betrixaban does not directly affect platelet aggregation but indirectly reduces clot formation by inhibiting thrombin generation .
Comparison with Similar Compounds
Apixaban: Another factor Xa inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Rivaroxaban: A factor Xa inhibitor with a shorter half-life and different metabolic pathways.
Edoxaban: A factor Xa inhibitor with distinct pharmacological characteristics and clinical applications
Uniqueness of Betrixaban Hydrochloride: this compound is unique due to its long half-life, minimal renal clearance, and minimal hepatic metabolism. These properties make it suitable for patients with renal or hepatic impairments and provide a more predictable anticoagulant effect .
Properties
Molecular Formula |
C23H23Cl2N5O3 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C23H22ClN5O3.ClH/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1H |
InChI Key |
ZLQLCRUMXURJFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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